Sodium 4-(ethylamino)-3-nitrobenzoate
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Overview
Description
Sodium 4-(ethylamino)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an ethylamino group and a nitro group attached to a benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(ethylamino)-3-nitrobenzoate typically involves the nitration of ethylaminobenzoic acid followed by neutralization with sodium hydroxide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, and the reaction is carried out under controlled temperature to prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of hazardous reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-(ethylamino)-3-aminobenzoate.
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Sodium 4-(ethylamino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties. It is also used in the formulation of certain types of polymers and resins.
Mechanism of Action
The mechanism of action of Sodium 4-(ethylamino)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylamino group can enhance the compound’s ability to interact with biological membranes and proteins, influencing its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
4-(Methylamino)-3-nitrobenzoate: Similar structure but with a methyl group instead of an ethyl group.
4-(Dimethylamino)-3-nitrobenzoate: Contains a dimethylamino group instead of an ethylamino group.
4-(Amino)-3-nitrobenzoate: Lacks the ethyl group, having only an amino group.
Comparison: Sodium 4-(ethylamino)-3-nitrobenzoate is unique due to the presence of the ethylamino group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
sodium;4-(ethylamino)-3-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.Na/c1-2-10-7-4-3-6(9(12)13)5-8(7)11(14)15;/h3-5,10H,2H2,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKKBWRIVUYYRK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=O)[O-])[N+](=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N2NaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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